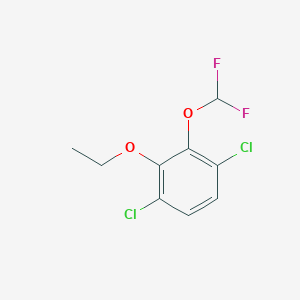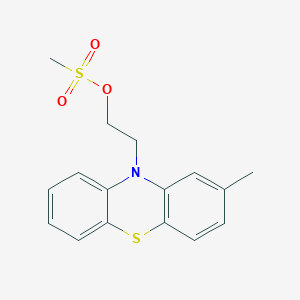
2-Methylphenothiazine-10-ethanol methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenothiazine-10-ethanol methanesulfonate is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse range of biological activities and applications in various fields such as medicine, chemistry, and industry
Métodos De Preparación
The synthesis of 2-Methylphenothiazine-10-ethanol methanesulfonate typically involves several steps. One common method includes the reaction of 2-methylphenothiazine with ethanol in the presence of a suitable catalyst to form 2-Methylphenothiazine-10-ethanol. This intermediate is then reacted with methanesulfonic acid to produce the final compound, this compound .
Análisis De Reacciones Químicas
2-Methylphenothiazine-10-ethanol methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methylphenothiazine-10-ethanol methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylphenothiazine-10-ethanol methanesulfonate involves its interaction with specific molecular targets. As an alkylating agent, it can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s structure allows it to interact with cellular components, potentially disrupting normal cellular functions and leading to its observed biological activities .
Comparación Con Compuestos Similares
2-Methylphenothiazine-10-ethanol methanesulfonate can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While these compounds share a similar core structure, this compound is unique due to its specific functional groups and resulting properties. This uniqueness makes it a valuable compound for specific applications where other phenothiazines may not be as effective .
Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
These compounds have been widely studied and used in various applications, but this compound offers distinct advantages in certain contexts.
Propiedades
Número CAS |
101976-41-4 |
|---|---|
Fórmula molecular |
C16H17NO3S2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-(2-methylphenothiazin-10-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C16H17NO3S2/c1-12-7-8-16-14(11-12)17(9-10-20-22(2,18)19)13-5-3-4-6-15(13)21-16/h3-8,11H,9-10H2,1-2H3 |
Clave InChI |
XDHZDMADULAEQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




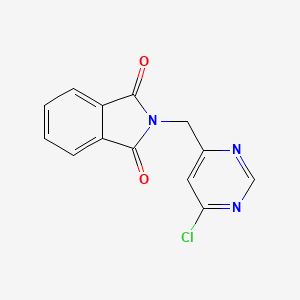
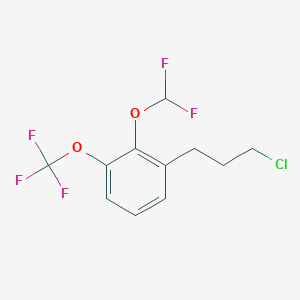
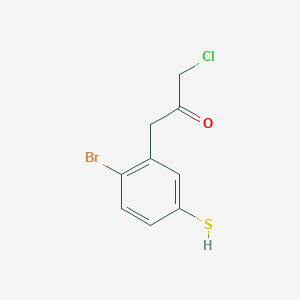
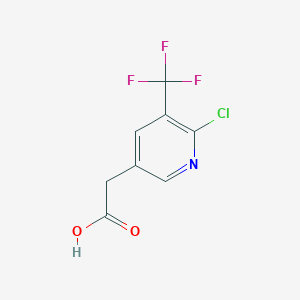

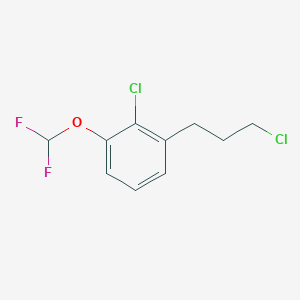
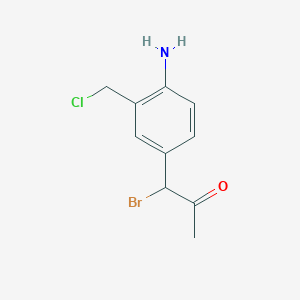

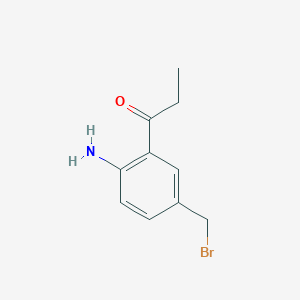
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14056874.png)
![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
